molecular formula C13H13N3O4 B2915578 2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 1176114-90-1

2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B2915578
CAS No.: 1176114-90-1
M. Wt: 275.264
InChI Key: AHTDVZXKPSITCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinazoline-Based Medicinal Compounds

The quinazoline nucleus has served as a foundational scaffold in drug discovery since the early 20th century, with initial synthetic efforts by August Bischler and Siegmund Gabriel establishing routes to the parent structure. Early derivatives focused on antimalarial applications, but the 1950s marked a paradigm shift with the discovery of quinazoline’s kinase inhibitory properties. First-generation drugs like gefitinib and erlotinib, approved by the FDA for non-small cell lung cancer (NSCLC), validated quinazoline’s capacity to occupy ATP-binding pockets in tyrosine kinases.

Structural evolution progressed through three phases:

  • Core modification : Introduction of electron-withdrawing groups at C-4 improved metabolic stability, as seen in 4-anilinoquinazolines.
  • Sidechain diversification : Alkyl and aryl ethers at C-6/C-7 positions enhanced solubility profiles.
  • Hybridization : Fusion with morpholine (as in the subject compound) addressed resistance mutations like EGFR T790M by introducing steric bulk and hydrogen-bonding capacity.
Table 1. Milestones in Quinazoline Drug Development
YearCompoundTherapeutic ApplicationKey Innovation
2003GefitinibNSCLCFirst EGFR-targeted quinazoline
2013AfatinibEGFR T790M+ NSCLCIrreversible C-4 acrylamide bond
2022AK-10 (morpholine derivative)Pan-cancerMorpholine-enhanced blood-brain barrier penetration

Position of Morpholin-Substituted Dihydroquinazolines in Modern Pharmaceutical Research

The incorporation of morpholine into quinazoline derivatives addresses two critical challenges in kinase inhibitor design:

  • Solubility enhancement : Morpholine’s oxygen atom increases polar surface area, improving aqueous solubility by ~40% compared to non-morpholine analogs.
  • Resistance mitigation : In EGFR mutants, the morpholine ring’s conformational flexibility allows adaptation to steric hindrance caused by gatekeeper mutations (e.g., T790M).

Recent studies demonstrate that 2-(morpholin-4-yl) substitution induces a 15° tilt in the quinazoline core within the ATP-binding cleft, enabling simultaneous interactions with Met793 (via N1 hydrogen bonding) and Thr854 (via water-mediated N3 bonding). This dual-binding mode explains the sub-micromolar IC~50~ values observed against drug-resistant cell lines.

Evolution of 3,4-Dihydroquinazolin-4(1H)-one as a Privileged Scaffold

The 3,4-dihydroquinazolin-4(1H)-one system confers three advantages over fully aromatic quinazolines:

  • Reduced planarity : Partial saturation decreases π-π stacking with plasma proteins, increasing free drug concentrations by 2.3-fold.
  • Tautomeric flexibility : The lactam-lactim tautomerism allows pH-dependent target engagement, broadening therapeutic windows.
  • Synthetic versatility : The C-4 ketone serves as a handle for introducing morpholine via nucleophilic aromatic substitution, achieving yields >80% under mild conditions.

In antibacterial applications, dihydroquinazolinones substituted at C-7 with carboxyl groups exhibit dual inhibition of DNA gyrase and topoisomerase IV, with MIC values of 0.25 μg/mL against Staphylococcus aureus. This underscores the scaffold’s adaptability across therapeutic domains.

Scientific Significance of the 7-Carboxyl Functionality in Quinazoline Derivatives

The 7-carboxyl group in 2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid serves multiple roles:

  • Charge complementarity : Ionizes to COO^- at physiological pH, forming salt bridges with Arg841 in EGFR and Lys103 in DNA gyrase.
  • Prodrug potential : Esterification at C-7 improves oral bioavailability by 60% while maintaining in vivo hydrolysis to the active carboxylic acid.
  • Conformational locking : X-ray crystallography reveals that the carboxylate group induces a 120° twist in the morpholine ring, optimally positioning N4 for hydrogen bonding with Thr830.
Table 2. Impact of C-7 Substituents on Quinazoline Activity
SubstituentTargetBinding Affinity (Kd, nM)Solubility (mg/mL)
-COOHEGFR2.1 ± 0.34.7
-COOCH3EGFR8.9 ± 1.112.2
-CONH2DNA gyrase15.4 ± 2.02.1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-4-oxo-3H-quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-11-9-2-1-8(12(18)19)7-10(9)14-13(15-11)16-3-5-20-6-4-16/h1-2,7H,3-6H2,(H,18,19)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTDVZXKPSITCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in diseases like cancer or bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ primarily in the 2-position substituent of the quinazoline ring:

Compound Name Substituent (R) Molecular Formula Molecular Weight Melting Point (°C) LogP (Predicted)
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (53) Cl C₉H₆ClN₂O₃ 225.0073 247.0 (decomp) 1.2
4-Oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid (33) SC₆H₄CF₃ C₁₇H₁₂F₃N₂O₃S 381.0520 273.0 (decomp) 3.5
4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid (parent) H C₉H₆N₂O₃ 190.05* N/A 0.8
Target Compound Morpholin-4-yl C₁₃H₁₃N₃O₄ 275.09† N/A 0.5‡

*Calculated from CAS 202197-73-7 ; †Estimated; ‡Predicted based on morpholine’s polarity.

  • Substituent Impact: Chlorine (Compound 53): Enhances electrophilicity and may improve binding to nucleophilic enzyme pockets. Higher logP (1.2) suggests moderate lipophilicity . Benzylthio-Trifluoromethyl (Compound 33): Bulky and lipophilic (logP 3.5), likely reducing solubility but improving membrane permeability .

Pharmacological and ADMET Considerations

  • Drug-Likeness :

    • Compound 53 and 33 were evaluated for soluble epoxide hydroxylase (sEH) inhibition, with logP and solubility critical for bioavailability .
    • The target compound’s lower logP (0.5) predicts better solubility, aligning with trends for polar substituents like morpholine.
  • Structure-Activity Relationships (SAR): notes that morpholine-containing substituents in quinoline derivatives showed reduced receptor affinity compared to alkyl chains, highlighting the sensitivity of SAR to scaffold and substitution patterns . In quinazolines, the morpholine group’s electron-rich nature may enhance interactions with charged or polar enzyme active sites, contrasting with lipophilic substituents like benzylthio.

Salts and Derivatives

  • The parent 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is often stabilized as a hydrochloride salt (CAS 2757731-87-4), improving crystallinity and handling . Similar salt formation strategies may apply to the target compound.

Biological Activity

2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The synthesis of this compound typically involves multi-step chemical reactions, starting from readily available precursors. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Activity

Several studies have investigated the anticancer properties of quinazoline derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
MCF-7 (Breast)10.2
HCT116 (Colon)15.0

The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival, particularly those mediated by the epidermal growth factor receptor (EGFR) and related kinases .

Antiviral Activity

Recent patents have highlighted the potential of quinazoline derivatives as inhibitors of HIV replication. Specifically, the compound has been shown to inhibit viral entry and replication in vitro.

Table 2: Antiviral Activity Data

VirusIC50 (µM)Reference
HIV5.0
Influenza A8.0

The antiviral activity is attributed to the compound's ability to interfere with viral proteins essential for replication, thus reducing viral load in infected cells.

Case Studies

  • Anticancer Study : A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The study utilized both MTS assays and flow cytometry to assess apoptosis induction in treated cells .
  • Antiviral Efficacy : In a recent investigation into HIV inhibitors, this compound was part of a library screened for antiviral activity. Results indicated that it effectively reduced HIV replication by targeting specific viral enzymes essential for the life cycle of the virus .

The biological activity of this compound is linked to its structural features that allow it to interact with biological targets effectively. The presence of the morpholine ring enhances its binding affinity to protein targets involved in cancer progression and viral replication.

Q & A

Q. Basic

  • Carboxylic acid group : Prone to esterification under acidic conditions; requires protection during alkylation steps .
  • Morpholine ring : Stable under basic conditions but may undergo ring-opening in strong acids .
  • Quinazoline-4(3H)-one core : Susceptible to oxidation; store under inert atmosphere .

How can by-products from synthesis be identified and minimized?

Q. Advanced

  • LC-MS monitoring : Track reaction progress and identify intermediates (e.g., unreacted thiol precursors) .
  • Chromatographic purification : Use preparative HPLC to isolate the target compound from dimers or over-alkylated by-products .
  • Kinetic studies : Optimize reaction time to prevent degradation (e.g., limit stirring to ≤5 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.